![molecular formula C8H10O2S2 B14559778 4-[(Ethylsulfanyl)methyl]thiophene-2-carboxylic acid CAS No. 61854-94-2](/img/structure/B14559778.png)
4-[(Ethylsulfanyl)methyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Ethylsulfanyl)methyl]thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-[(ethylsulfanyl)methyl]thiophene-2-carboxylic acid, can be achieved through various methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves scalable versions of the above-mentioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the desired purity, yield, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-[(Ethylsulfanyl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups on the thiophene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, organometallic reagents.
Major Products: The products formed depend on the specific reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
4-[(Ethylsulfanyl)methyl]thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(ethylsulfanyl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines or blocking specific signaling pathways .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Similar in structure but lacks the ethylsulfanyl group.
4-Methylthiophene-2-carboxylic acid: Similar but with a methyl group instead of an ethylsulfanyl group.
Uniqueness: 4-[(Ethylsulfanyl)methyl]thiophene-2-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other thiophene derivatives.
Properties
CAS No. |
61854-94-2 |
|---|---|
Molecular Formula |
C8H10O2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
4-(ethylsulfanylmethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O2S2/c1-2-11-4-6-3-7(8(9)10)12-5-6/h3,5H,2,4H2,1H3,(H,9,10) |
InChI Key |
BREGKIXYRXYQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



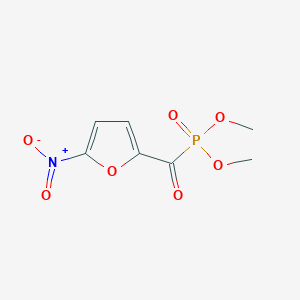
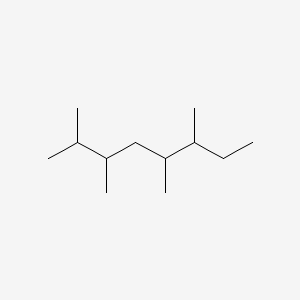
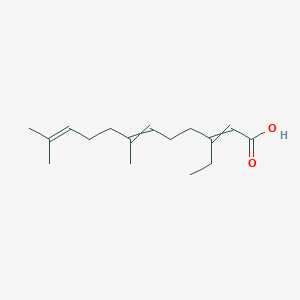
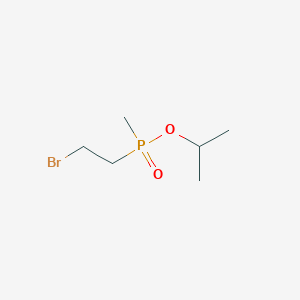
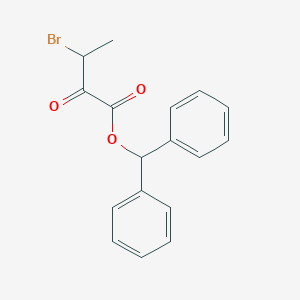
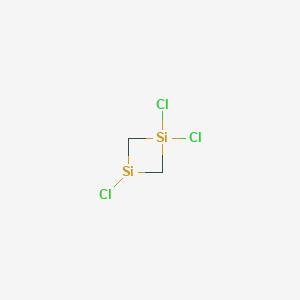
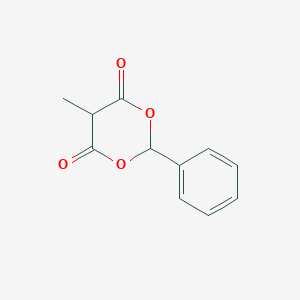
![Methyl 3-[(prop-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14559734.png)

![2-[(2-Nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14559738.png)


![Methyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate](/img/structure/B14559749.png)
